2'-methyl-3,5'-dinitro-2'H-1,3'-bi-1,2,4-triazole
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Overview
Description
1-METHYL-3-NITRO-5-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1H-1,2,4-TRIAZOLE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of two nitro groups and a methyl group attached to the triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-METHYL-3-NITRO-5-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1H-1,2,4-TRIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the nitration of a suitable triazole precursor followed by methylation. The reaction conditions often require the use of strong acids like sulfuric acid or nitric acid for nitration and methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and advanced purification techniques like recrystallization or chromatography may be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-METHYL-3-NITRO-5-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation followed by the addition of electrophiles.
Major Products Formed:
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted triazoles depending on the electrophile used.
Scientific Research Applications
1-METHYL-3-NITRO-5-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1H-1,2,4-TRIAZOLE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of antimicrobial, antifungal, and anticancer agents.
Materials Science: Utilized in the development of high-energy materials and explosives due to the presence of nitro groups.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Used in the synthesis of advanced materials with specific properties, such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1-METHYL-3-NITRO-5-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1H-1,2,4-TRIAZOLE depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that interact with biological targets.
Comparison with Similar Compounds
1-METHYL-3-NITRO-1H-1,2,4-TRIAZOLE: Lacks the additional nitro group and triazole ring.
3-NITRO-1H-1,2,4-TRIAZOLE: Lacks the methyl group and additional nitro group.
5-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1H-1,2,4-TRIAZOLE: Lacks the methyl group.
Uniqueness: 1-METHYL-3-NITRO-5-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1H-1,2,4-TRIAZOLE is unique due to the presence of both nitro groups and the methyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C5H4N8O4 |
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Molecular Weight |
240.14 g/mol |
IUPAC Name |
1-methyl-3-nitro-5-(3-nitro-1,2,4-triazol-1-yl)-1,2,4-triazole |
InChI |
InChI=1S/C5H4N8O4/c1-10-5(7-4(8-10)13(16)17)11-2-6-3(9-11)12(14)15/h2H,1H3 |
InChI Key |
VYRFXZKUJPULKV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])N2C=NC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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